N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide is a synthetic compound characterized by a 1,4-dioxaspiro[4.5]decane core linked to a 1-naphthamide group via a methylene bridge. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials research. The compound is commercially available with standardized purity and safety protocols, including precautions against heat and ignition sources . While its exact biological activity remains underexplored in the provided evidence, its structural analogs have demonstrated diverse applications, ranging from antihypertensive agents to chemical probes in quorum sensing studies .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19(18-10-6-8-15-7-2-3-9-17(15)18)21-13-16-14-23-20(24-16)11-4-1-5-12-20/h2-3,6-10,16H,1,4-5,11-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJPTVKTAWQSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
- Reduction : It can undergo reduction to form amines or alcohols using hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions : Nucleophilic substitution can occur at the benzamide moiety, particularly at the ethoxy group, utilizing bases like sodium hydride in dimethylformamide.
These reactions highlight its utility in synthesizing more complex organic molecules, making it an essential compound in synthetic organic chemistry.
Medicinal Chemistry
Potential Pharmaceutical Applications
The unique structural characteristics of this compound suggest potential bioactivity, leading to investigations into its medicinal properties:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Research has shown that related compounds demonstrate selective cytotoxic effects against various cancer cell lines, indicating potential for development into anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is crucial in neurodegenerative disorders.
Industrial Applications
Production of Specialty Chemicals
In addition to its applications in research and medicine, this compound is utilized in the production of specialty chemicals and materials. Its specific reactivity and interactions make it valuable for developing tailored chemical products that meet industry needs.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Selective toxicity towards cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of structurally similar compounds, establishing a correlation between specific structural features and biological activity. The findings indicated that modifications to the spirocyclic structure significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting promising potential for development into effective anticancer agents.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its specificity and potency .
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : The target compound shares a common 1,4-dioxaspiro[4.5]decane core with analogs like Compound 9 and Guanadrel sulfate. However, its synthesis yield remains undocumented, whereas other derivatives (e.g., Amine 2) achieve high yields (94%) via optimized coupling reactions .
- Functional Group Diversity : The 1-naphthamide group distinguishes the target compound from analogs with guanidine (Guanadrel) or alkyne-amide (Amine 13) moieties. These substituents influence solubility, reactivity, and biological targeting .
Key Observations :
- Therapeutic vs. In contrast, the target compound and Amine 14 are primarily research tools, with the latter serving as a probe for bacterial communication pathways .
- Safety Considerations : The target compound’s safety guidelines (e.g., P210: "Avoid heat/ignition") suggest reactivity or instability under specific conditions, whereas Guanadrel’s profile focuses on therapeutic dosing and side effects .
Physicochemical Properties
Solubility and Stability :
Spectroscopic Characterization :
- All compounds in Table 1 were validated via ¹H/¹³C NMR, indicating consistent use of spectroscopic methods for structural confirmation .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is generally conducted in organic solvents like dichloromethane at controlled temperatures to optimize yield and purity .
Chemical Structure:
- Molecular Formula: C₁₉H₂₃N₃O₄S
- Molecular Weight: 361.5 g/mol
- CAS Number: 941914-57-4
Research indicates that this compound exhibits significant activity as a 5-HT1A receptor agonist. This receptor is implicated in various neurological processes, including mood regulation and anxiety . The compound's structural features enhance its binding affinity to the receptor, making it a candidate for neuropharmacological studies.
Therapeutic Potential
Several studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotection: It has been shown to provide neuroprotective effects in vitro, suggesting its utility in treating neurodegenerative diseases .
- Analgesic Activity: Preliminary investigations indicate that it may possess analgesic properties, potentially offering new avenues for pain management .
- Anti-inflammatory Effects: Compounds with similar structures have been explored for their anti-inflammatory activities, indicating that this compound could also exhibit these effects .
Case Studies and Research Findings
A detailed examination of relevant literature reveals various studies focusing on the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
